molecular formula C12H19NO3 B2699813 tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 2382413-71-8

tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B2699813
CAS No.: 2382413-71-8
M. Wt: 225.288
InChI Key: GGNDIMLSSMWKDR-IUCAKERBSA-N
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Description

Tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a high-purity, chiral bicyclic pyrrolidine derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a rigid [3.3.0]-bicyclic octahydrocyclopenta[c]pyrrole scaffold, a carbonyl group, and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is essential for protecting the secondary amine during multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate key amine intermediates for further functionalization . Its primary research value lies in its role as a precursor for the synthesis of potent, non-retinoid antagonists of Retinol-Binding Protein 4 (RBP4) . RBP4 antagonists are investigated for their potential to treat geographic atrophy in dry Age-Related Macular Degeneration (AMD) and Stargardt disease by reducing the toxic accumulation of bisretinoids in the retina . The defined stereochemistry (3aR,6aR) is crucial for achieving high binding affinity to the biological target. Researchers utilize this building block to develop novel therapeutic agents, leveraging its complex, pre-organized structure to access drug-like molecules with improved pharmacological profiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3aR,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDIMLSSMWKDR-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(=O)C[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the employment of robust catalysts that can withstand industrial conditions.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting agent for the secondary amine in the pyrrolidine ring. Removal is typically achieved under acidic conditions:

Reagent Conditions Product Yield Source
4M HCl in dioxane3 hours, room temperature(3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole (free amine)85–90%
Trifluoroacetic acid2 hours, 0°C to room temperatureAmine trifluoroacetate salt95%

The deprotected amine is pivotal for further functionalization, such as amide bond formation or alkylation.

Reduction of the Ketone Group

The 5-oxo group undergoes reduction to form secondary alcohols, enabling access to stereochemically diverse intermediates:

Reducing Agent Conditions Product Stereochemistry Yield Source
NaBH₄MeOH, 0°C, 1 hour(3aR,5S,6aR)-5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylatecis70%
L-Selectride®THF, −78°C, 30 minutes(3aR,5R,6aR)-5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylatetrans65%

Stereoselectivity is influenced by the reducing agent and reaction temperature.

Nucleophilic Substitution at the Ester

The Boc group can be replaced via nucleophilic acyl substitution under basic conditions:

Nucleophile Base Conditions Product Application Source
AmmoniaDIPEADCM, 24 hours(3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrolidine carboxamidePrecursor for ureas
BenzylamineEt₃NTHF, reflux, 6 hoursBenzyl carbamate derivativeIntermediate for peptidomimetics

Ring-Opening Reactions

The strained bicyclic system participates in ring-opening reactions under specific conditions:

Reagent Conditions Product Mechanism Source
H₂O, H₂SO₄ (cat.)80°C, 12 hoursLinear keto-amine derivativeAcid-catalyzed hydrolysis
Grignard ReagentsTHF, −20°C to room tempAlkyl-substituted pyrrolidine derivativesNucleophilic attack

Oxidation and Functionalization

While the 5-oxo group is typically stable, adjacent positions can undergo oxidation:

Oxidizing Agent Conditions Product Notes Source
m-CPBADCM, 0°C, 2 hoursEpoxide derivative at C4–C5 positionStereospecific epoxidation
Ozone−78°C, then Me₂SDicarbonyl compound via ozonolysisRequires anhydrous conditions

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 8 hoursBiaryl-substituted pyrrolidine60%
Buchwald–HartwigPd₂(dba)₃, XantphosToluene, 110°C, 12 hoursArylaminated derivative55%

Stability and Degradation

Under prolonged exposure to light or moisture, the compound undergoes decomposition:

Condition Degradation Pathway Major Degradants Source
pH < 2 (aqueous)Hydrolysis of Boc group and lactam formationCyclopenta[c]pyrrolidone
UV light (254 nm)Radical-mediated ring contractionBicyclic lactam derivatives

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, altering biochemical pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (CAS 148404-28-8, 879687-92-0, and 1363382-39-1) with similarity scores of 1.00, 0.94, and 0.94, respectively . Additional derivatives with pharmacological relevance are also discussed.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Key Structural Features Molecular Formula Key Differences Applications
Target Compound (146231-54-1) Cyclopenta[c]pyrrole core, 5-keto group, Boc protection C₁₂H₁₉NO₃ Reference standard BTK inhibitors, retinol-binding protein antagonists
2-Boc-5-oxohexahydrocyclopenta[c]pyrrole (148404-28-8) Identical core structure; stereochemical variation (unreported) C₁₂H₁₉NO₃ Likely stereoisomerism Pharmacological intermediate (similar to target)
tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (879687-92-0) Isoindole core instead of cyclopenta[c]pyrrole C₁₂H₁₉NO₃ Six-membered ring vs. fused bicyclic system Intermediate for spirocyclic compounds
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1363382-39-1) Spiro[3.4]octane ring system C₁₁H₁₇NO₃ Spiro architecture vs. fused bicyclic Novel scaffold for CNS-targeted drugs
(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1781984-45-9) Hydroxymethyl substituent at C4 C₁₃H₂₁NO₄ Additional polar functional group Prodrug development, solubility enhancement
tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (from ) Trifluoromethylphenyl substituent at C5 C₁₉H₂₂F₃NO₂ Lipophilic aromatic group Enhanced binding affinity in kinase inhibitors
Key Comparison Metrics :

Reactivity :

  • The target compound ’s 5-keto group enables nucleophilic additions (e.g., coupling with triazoles ), while the hydroxymethyl derivative (1781984-45-9) offers a site for further oxidation or conjugation .
  • The trifluoromethylphenyl analog () exhibits enhanced electrophilicity due to the electron-withdrawing CF₃ group, facilitating Suzuki-Miyaura couplings .

Physicochemical Properties :

  • Solubility : The hydroxymethyl derivative (1781984-45-9) has higher aqueous solubility than the hydrophobic trifluoromethylphenyl analog .
  • Melting Point : The target compound (70–71°C) has a distinct melting profile compared to the spirocyclic analog (1363382-39-1), which is likely a liquid at room temperature .

Safety Profiles :

  • The target compound is classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2) .
  • The spirocyclic analog (1363382-39-1) lacks reported toxicity data but may pose similar risks due to structural parallels .

Synthetic Complexity :

  • The target compound requires a 4-step synthesis involving RuO₂ oxidation , whereas the isoindole analog (879687-92-0) is synthesized via simpler lactamization .

Biological Activity

tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a compound of increasing interest in pharmacological research due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 2382413-71-8
  • Purity : 97% .

Pharmacological Significance

The compound has been identified as a pharmacologically significant intermediate in the synthesis of various bioactive molecules. Its structure allows for interactions with biological targets, particularly in the context of neurological and metabolic disorders.

Research indicates that This compound may act as an agonist for nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and cognitive functions. This interaction suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of oxidative stress, indicating its potential utility in neuroprotection .
  • Antidepressant Activity :
    • In preclinical trials, related compounds showed significant antidepressant-like effects in animal models, suggesting that modifications to the cyclopenta[c]pyrrole structure could enhance such activities .
  • Synthesis and Optimization :
    • An efficient synthesis method was reported that allows for large-scale production of this compound, enhancing its availability for further pharmacological studies .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAgonist for nAChRs
Related Derivative ANeuroprotective effects
Related Derivative BAntidepressant activity

Synthesis Methods

The synthesis of This compound involves several steps:

  • Formation of the Cyclopentapyrrole Framework :
    • The initial step includes the cyclization of appropriate precursors to form the hexahydrocyclopenta[c]pyrrole core.
  • Functionalization :
    • Subsequent reactions introduce the tert-butyl ester and oxo groups, which are critical for biological activity.
  • Optimization for Yield :
    • Techniques such as one-pot synthesis have been explored to improve yield and scalability .

Q & A

Q. What are the key steps in synthesizing tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, and how is stereochemistry controlled?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of unsaturated precursors. For example, (±)-(3aR,6aS)-tert-butyl derivatives are hydrogenated under H₂ (40 psi) using 10% Pd/C in methanol to yield saturated products. Stereochemical control is achieved via chiral catalysts or resolution of diastereomers by flash chromatography . For the (3aR,6aR) configuration, enantioselective methods or crystallographic validation may be required to confirm absolute stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the bicyclic pyrrolidine scaffold and tert-butyl group integration (e.g., δ 1.48 ppm for tert-butyl protons, δ 170–175 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 225.2842 g/mol for C₁₂H₁₉NO₃) .
  • IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and hydrogen-bonded NH groups .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer : Prepare stock solutions in DMSO or ethanol (10 mM) due to limited aqueous solubility. For biological assays, dilute to working concentrations (<1% organic solvent). Pre-warm to 37°C and sonicate to improve dissolution. Store aliquots at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw degradation .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the cyclopenta[c]pyrrole core?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform acylations or alkylations at 0–4°C to minimize epimerization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the pyrrolidine nitrogen during coupling reactions .
  • Chiral Auxiliaries : Incorporate enantiopure reagents (e.g., (R)- or (S)-BINOL) to direct stereochemistry in asymmetric syntheses .

Q. How can researchers resolve discrepancies in stereochemical assignments of tert-butyl hexahydrocyclopenta[c]pyrrole derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis (e.g., (3aR,6aS) vs. (3aR,6aR) configurations) .
  • Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-calculated shifts to validate diastereomers .
  • Optical Rotation/Polarimetry : Quantify enantiomeric excess (ee) when resolving chiral intermediates .

Q. What reaction conditions optimize diastereoselectivity in catalytic hydrogenation of cyclopenta[c]pyrrole precursors?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, PtO₂, or Rh/Al₂O₃ under varying pressures (10–50 psi H₂). Pd/C at 40 psi achieves >90% selectivity in reducing tetrahydro derivatives to hexahydro products .
  • Solvent Effects : Use protic solvents (e.g., MeOH) to stabilize intermediates.
  • Additives : Chiral amines (e.g., cinchonidine) enhance enantioselectivity in asymmetric hydrogenation .

Data Analysis & Contradiction Management

Q. How should conflicting cytotoxicity data for tert-butyl cyclopenta[c]pyrrole derivatives be addressed?

  • Methodological Answer :
  • Assay Validation : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC₅₀ measurements).
  • Impurity Profiling : Use HPLC-MS to rule out degradation products (e.g., tert-butyl alcohol from Boc deprotection) .
  • Structure-Activity Relationship (SAR) : Correlate stereochemistry (e.g., 3aR,6aR vs. 3aS,6aS) with biological activity trends .

Q. What analytical methods validate the absence of residual palladium in synthesized batches?

  • Methodological Answer :
  • ICP-MS : Quantify Pd levels (target: <10 ppm per ICH guidelines).
  • Colorimetric Tests : Use Pd-sensitive reagents (e.g., sodium diethyldithiocarbamate) for rapid screening .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in oxidative reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions involving peroxides or strong oxidizers (e.g., mCPBA).
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Disposal : Quench reactive intermediates (e.g., peroxides) with NaHSO₃ before disposal .

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